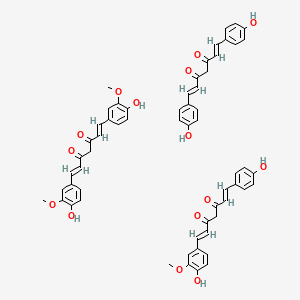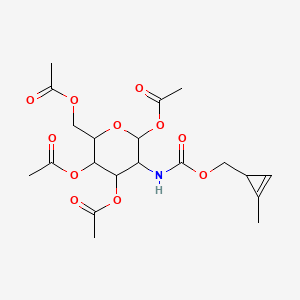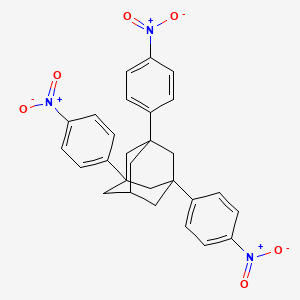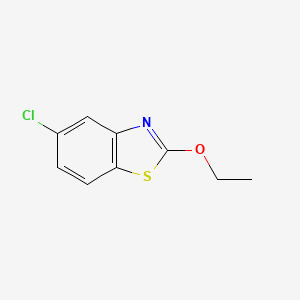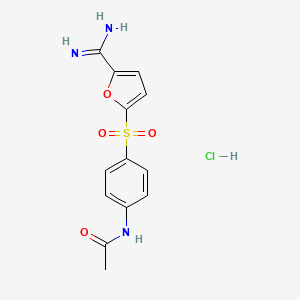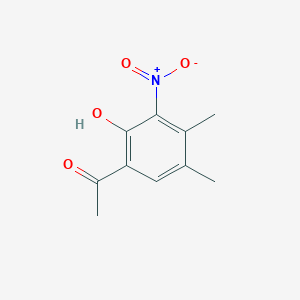
4'',5''-Dimethyl-2''-hydroxy-3''-nitroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone: is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a nitro group (-NO2), a hydroxyl group (-OH), and two methyl groups (-CH3) attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone typically involves the nitration of 2-hydroxyacetophenone followed by methylation. One common method involves the use of m-nitroacetophenone as a starting material. The nitration process can be carried out using nitric acid and sulfuric acid as reagents. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods: Industrial production of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone may involve catalytic processes to enhance yield and purity. For instance, the use of metal catalysts such as copper acetate in the presence of acetic acid can facilitate the hydroxylation of m-nitroacetophenone to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4’‘,5’‘-dimethyl-2’‘-oxo-3’'-nitroacetophenone.
Reduction: Formation of 4’‘,5’‘-dimethyl-2’‘-hydroxy-3’'-aminoacetophenone.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: The compound’s nitro and hydroxyl groups allow it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and other biochemical processes .
Medicine: Research is ongoing to explore the potential medicinal applications of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone. Its structural features suggest it could be used in the development of pharmaceuticals targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
2-Hydroxy-3-nitroacetophenone: Similar structure but lacks the methyl groups.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Contains a furanone ring instead of an acetophenone backbone.
2,5-Dimethyl-4-hydroxy-3(2H)-furanone: Similar functional groups but different ring structure.
Uniqueness: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone is unique due to the presence of both nitro and hydroxyl groups on an acetophenone backbone with additional methyl substitutions.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
1-(2-hydroxy-4,5-dimethyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO4/c1-5-4-8(7(3)12)10(13)9(6(5)2)11(14)15/h4,13H,1-3H3 |
InChI Key |
CNMHPLQSONTTSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)

![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
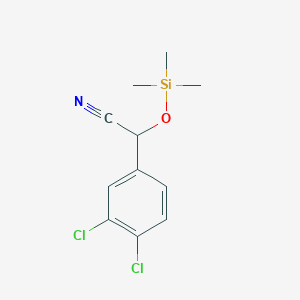

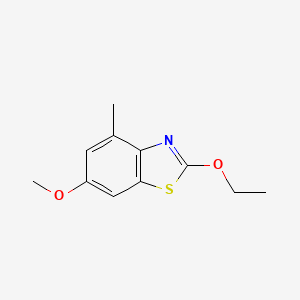
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
